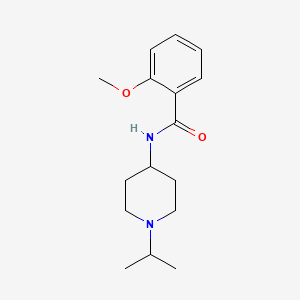

N-(1-isopropyl-4-piperidinyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(1-isopropyl-4-piperidinyl)-2-methoxybenzamide and its derivatives has been explored in the context of developing sigma receptor ligands and dopamine receptor ligands. These compounds have been synthesized through various chemical routes involving the modification of benzamide moieties and piperazine or piperidine rings to enhance their affinity for specific receptor types (Perrone et al., 2000).

Molecular Structure Analysis

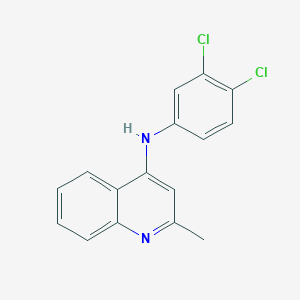

The molecular structure of N-(1-isopropyl-4-piperidinyl)-2-methoxybenzamide derivatives has been determined using X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods. These studies reveal the conformational preferences of the piperidine and benzamide components and their influence on the compound's activity. The analysis of molecular structure plays a crucial role in understanding the interaction mechanisms of these compounds with biological targets (Cabezas et al., 1988).

Chemical Reactions and Properties

Investigations into the chemical reactions of N-(1-isopropyl-4-piperidinyl)-2-methoxybenzamide focus on its role as a ligand for sigma and dopamine receptors, demonstrating the compound's versatility in interacting with different biological targets. The chemical properties, such as reactivity and stability, are crucial for its biological efficacy and potential therapeutic applications (Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides using an oxidizing directing group, Li et al., 2012).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with various enzymes, receptors, or ion channels, leading to changes in cellular function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide” is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

2-methoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12(2)18-10-8-13(9-11-18)17-16(19)14-6-4-5-7-15(14)20-3/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPIEYJYWYZXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4990366.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4990378.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4990385.png)

![methyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate](/img/structure/B4990414.png)

![N-{1-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4990419.png)

![3-[2-(isopropylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4990454.png)

![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4990462.png)

![2-bromo-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4990469.png)

![ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4990477.png)